Alibendol, chemically known as 2-hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-propenyl)benzamide, is a synthetic organic compound studied for its potential therapeutic properties. [] While often categorized as a choleretic and antispasmodic agent, this analysis focuses solely on its scientific research applications, excluding any discussion related to drug use, dosage, or potential side effects.
Alibendol is a chemical compound primarily known for its application as an antispasmodic agent. It is classified under the category of benzamide derivatives, characterized by its structural features that include a hydroxyethyl group and methoxy substituents. The compound is recognized for its therapeutic potential in treating various gastrointestinal disorders due to its ability to relax smooth muscles.
Alibendol, with the chemical formula and a molecular weight of approximately 251.28 g/mol, is derived from natural sources and synthesized through various chemical processes. It is classified as a benzamide derivative, specifically as 5-Allyl-2-hydroxy-N-(2-hydroxyethyl)-3-methoxybenzamide. The compound has been studied extensively for its pharmacological properties and potential uses in clinical settings.
The synthesis of Alibendol involves several steps, often beginning with the coupling of specific precursors. One notable method includes:
Another approach involves the use of 2-hydroxy-3-methoxy-benzaldehyde, which is reacted with ethanol using silver oxide to yield ethyl 2-hydroxy-3-methoxybenzoate, subsequently reacting with 2-propenyl bromide to produce the desired compound .
Alibendol's molecular structure features a benzene ring substituted with hydroxyethyl and methoxy groups, along with an allyl chain. The structural formula can be represented as follows:
Key structural data include:
Alibendol participates in various chemical reactions typical of benzamide derivatives. Its reactivity profile includes:
The synthesis routes often involve oxidation reactions, such as m-chloroperbenzoic acid oxidation of o-vanillin, which are crucial for introducing functional groups necessary for biological activity .
Alibendol exerts its pharmacological effects primarily through modulation of smooth muscle activity in the gastrointestinal tract. It acts as an antispasmodic by blocking calcium channels or interfering with neurotransmitter release at neuromuscular junctions, thereby reducing muscle contractions. This mechanism is critical for alleviating symptoms associated with gastrointestinal disorders such as irritable bowel syndrome .
Alibendol's stability under various conditions has been assessed through high-performance liquid chromatography methods, confirming its reliability for pharmacokinetic studies .
Alibendol has significant applications in medicinal chemistry, particularly as an antispasmodic agent used to treat gastrointestinal disorders. Its effectiveness in relaxing smooth muscle makes it valuable in clinical settings where muscle spasms are problematic. Furthermore, ongoing research aims to explore its potential in other therapeutic areas, including pain management and treatment of other smooth muscle-related conditions .
Alibendol is chemically designated as 5-Allyl-N-(2-hydroxyethyl)-3-methoxysalicylamide (molecular formula: C₁₃H₁₇NO₄). It features a benzamide core substituted with allyl, methoxy, and hydroxyethyl functional groups. The allyl group (-CH₂-CH=CH₂) contributes to hydrophobic interactions with biological targets, while the hydroxyethyl moiety enhances water solubility. Its crystalline structure appears as a white to off-white powder [2] [3].
Physicochemical Properties:
Table 1: Physicochemical Profile of Alibendol
Property | Value |
---|---|
CAS Number | 26750-81-2 |
Molecular Formula | C₁₃H₁₇NO₄ |
Molecular Weight | 251.28 g/mol |
Melting Point | 98–102°C |
Solubility | DMSO, Methanol, Ethanol |
Storage Conditions | 2–8°C (sealed, dry) |
λmax | 316 nm (EtOH) |
Alibendol emerged during the 1970s amid research into synthetic choleretics and antispasmodics. Early studies (e.g., Clemence et al., 1970) documented its preclinical efficacy in animal models [6]. The compound was marketed under the brand name Cebera and assigned codes including PC-54, H-3774, and EB 1856, reflecting multiple exploratory programs [3] [4]. While patent specifics are not detailed in public chemical databases, its development aligns with European efforts to expand gastrointestinal pharmacopeia. Current accessibility as a research chemical (≥98% purity) from suppliers like Chem-Impex and MedChemExpress underscores its non-therapeutic status [1] [2].
Alibendol is not approved for human therapeutic use. Regulatory agencies classify it as a "research-only" compound. Key regulatory aspects include:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1